

# Application Note: Synthesis of 3,4,5-Trimethoxycinnamic Acid via Green Knoevenagel Condensation

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## Compound of Interest

Compound Name: 3,4,5-Trimethoxycinnamic acid

Cat. No.: B1210485

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**3,4,5-Trimethoxycinnamic acid** (TMCA) is a valuable intermediate in medicinal chemistry, serving as a precursor for a wide range of biologically active derivatives.[1] The Knoevenagel condensation is a classical and effective method for carbon-carbon bond formation, providing a direct route to  $\alpha,\beta$ -unsaturated acids like TMCA from an aromatic aldehyde and an active methylene compound.[2][3] This application note details a green, efficient protocol for the synthesis of **3,4,5-Trimethoxycinnamic acid** from 3,4,5-trimethoxybenzaldehyde and malonic acid, utilizing a benign inorganic salt as a catalyst, which avoids the use of hazardous reagents like pyridine.[2][4]

## Reaction Scheme

The synthesis proceeds via the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid, followed by decarboxylation.

*Reaction: 3,4,5-trimethoxybenzaldehyde reacts with malonic acid to yield **3,4,5-Trimethoxycinnamic acid**.*

## Data Presentation

Table 1: Comparison of Knoevenagel Condensation Conditions

This table summarizes the results from various reaction conditions for the synthesis of **3,4,5-Trimethoxycinnamic acid**. The optimized protocol using ammonium bicarbonate provides the highest yield.

Entry	Benzald ehyde: Malonic Acid:Ca taly st Ratio	Catalyst	Solvent	Temper ature (°C)	Time (h)	Yield (%)	Referen ce
I	1 : 1.2 : 0.4	Ammoniu m Bicarbon ate	Ethyl Acetate (minimal)	140	2	73	[4]
II	1 : 1.2 : 0.4	Ammoniu m Bicarbon ate	Ethyl Acetate (minimal)	90	3	57	[4]
III	1 : 1.2 : 0.4	Ammoniu m Chloride	Ethyl Acetate (minimal)	140	2	47	[4]

Table 2: Physicochemical and Spectroscopic Data of **3,4,5-Trimethoxycinnamic Acid**

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>14</sub> O <sub>5</sub>	[5]
Molecular Weight	238.24 g/mol	[4][5][6]
Appearance	Pure white crystalline needles	[4]
Melting Point	126 - 128 °C	[6]
TLC Rf Value	0.57 (Toluene:Acetic Acid:Ethanol, 5:1:1)	[4]
<sup>1</sup> H NMR (600 MHz, H <sub>2</sub> O)	δ (ppm): 7.22, 6.80, 6.39, 3.84, 3.76	[6]
<sup>13</sup> C NMR (Solvent: CDCl <sub>3</sub> )	δ (ppm): 172.0 (C=O), 153.5 (C-O), 145.0 (C=C), 130.0 (C-Ar), 116.0 (C=C), 105.5 (C-Ar), 61.0 (OCH <sub>3</sub> ), 56.2 (OCH <sub>3</sub> )	[5][7]

## Experimental Protocols

This protocol is based on a high-yield, green chemistry approach for the Knoevenagel condensation.[4]

Materials and Reagents:

- 3,4,5-Trimethoxybenzaldehyde (MW: 196.20 g/mol )
- Malonic Acid (MW: 104.06 g/mol )
- Ammonium Bicarbonate (MW: 79.06 g/mol )
- Ethyl Acetate (EtOAc)
- Saturated Sodium Bicarbonate Solution (Sat. NaHCO<sub>3</sub>)
- 6M Hydrochloric Acid (HCl)
- Ethanol (EtOH)

- Deionized Water
- TLC plates (Silica gel)

#### Equipment:

- Large test tube (e.g., 150mm x 25mm) or round-bottom flask
- Oil bath with heating and stirring capabilities
- Magnetic stirrer and stir bar (if using flask)
- Filtration apparatus (Büchner funnel, filter flask)
- Beakers and Erlenmeyer flasks
- pH paper or pH meter

#### Procedure:

- Reaction Setup:
  - In a large test tube, combine 3,4,5-trimethoxybenzaldehyde (e.g., 4.06 g, 20.7 mmol), malonic acid (2.58 g, 24.8 mmol, 1.2 equiv), and ammonium bicarbonate (0.66 g, 8.3 mmol, 0.4 equiv).[\[4\]](#)
  - Add a minimal amount of ethyl acetate (approx. 10 mL) to the solids.[\[4\]](#)
  - Suspend the test tube in an oil bath preheated to 140°C.[\[4\]](#)
- Reaction Execution:
  - The reaction will become vigorous, with the evolution of gas ( $\text{CO}_2$  and  $\text{NH}_3$ ) and boiling of the ethyl acetate.[\[4\]](#)
  - Continue heating for approximately 2 hours. The mixture will become a viscous, golden-yellow semi-solid as the reaction progresses and the solvent boils off.[\[4\]](#) The reaction is complete when gas evolution ceases.

- Work-up and Isolation:
  - Allow the reaction mixture to cool to room temperature.
  - Add saturated sodium bicarbonate solution to the test tube to dissolve the solid mass. This may require some time and agitation.
  - Transfer the resulting aqueous solution to a beaker or flask. Wash the solution several times with small portions of ethyl acetate to remove unreacted aldehyde and impurities. Continue washing until both the aqueous and organic layers are clear.[\[4\]](#)
- Precipitation:
  - Cool the aqueous solution in an ice bath.
  - Slowly add 6M HCl while stirring until the solution reaches a pH of 2.[\[4\]](#)
  - An off-white precipitate of **3,4,5-Trimethoxycinnamic acid** will form.
- Purification (Recrystallization):
  - Collect the crude product by vacuum filtration and wash the solid with cold water.[\[4\]](#)
  - To achieve high purity, dissolve the precipitate in saturated sodium bicarbonate solution again, wash with ethyl acetate, and re-precipitate with 6M HCl.[\[4\]](#)
  - Perform a final recrystallization of the filtered solid from a 4:1 water:ethanol mixture.[\[4\]](#)
  - Collect the resulting pure white crystalline needles by vacuum filtration and allow them to air dry completely.

## Mandatory Visualizations

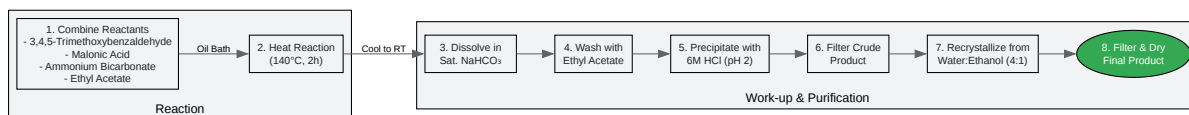


Diagram 1: Experimental Workflow for TMCA Synthesis

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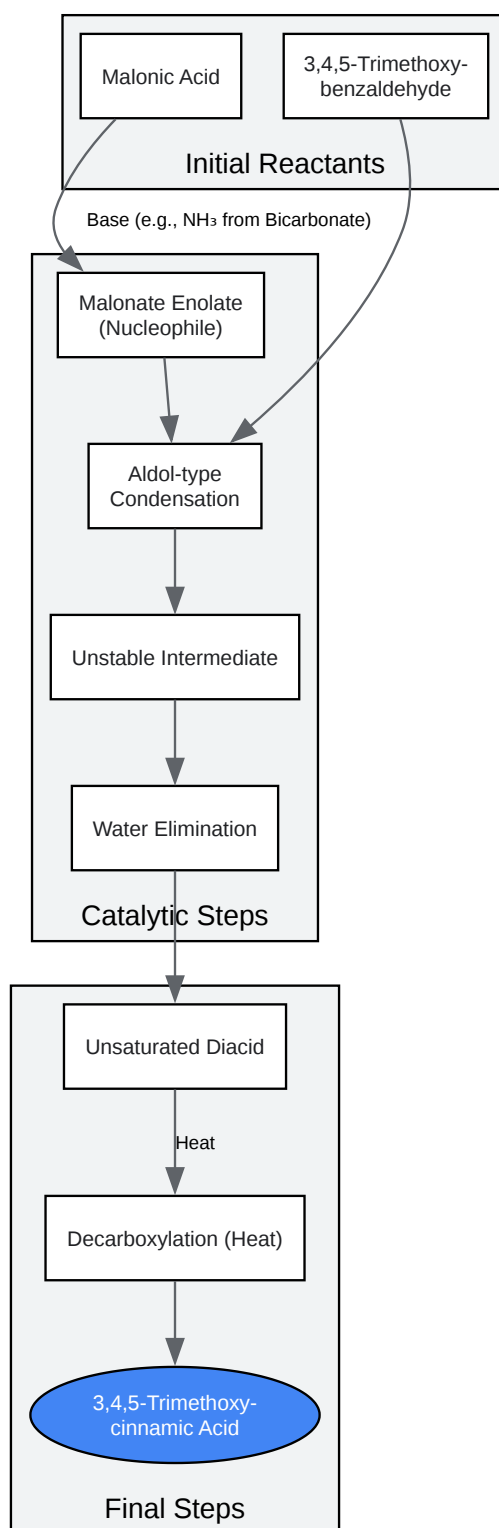


Diagram 2: Knoevenagel Condensation Mechanism

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Diagram 2: Knoevenagel Condensation Mechanism.

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- 6. 3,4,5-Trimethoxycinnamic acid | C<sub>12</sub>H<sub>14</sub>O<sub>5</sub> | CID 735755 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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